N-Butyl-2-(methylamino)acetamide hydrochloride N-Butyl-2-(methylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 262300-46-9
VCID: VC2938672
InChI: InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6-8-2;/h8H,3-6H2,1-2H3,(H,9,10);1H
SMILES: CCCCNC(=O)CNC.Cl
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol

N-Butyl-2-(methylamino)acetamide hydrochloride

CAS No.: 262300-46-9

Cat. No.: VC2938672

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-2-(methylamino)acetamide hydrochloride - 262300-46-9

Specification

CAS No. 262300-46-9
Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
IUPAC Name N-butyl-2-(methylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6-8-2;/h8H,3-6H2,1-2H3,(H,9,10);1H
Standard InChI Key IQXHCZNXQGZSRM-UHFFFAOYSA-N
SMILES CCCCNC(=O)CNC.Cl
Canonical SMILES CCCCNC(=O)CNC.Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

N-Butyl-2-(methylamino)acetamide hydrochloride belongs to the chemical class of amides, featuring a butyl group attached to the nitrogen atom of an acetamide moiety, along with a methylamino group. The molecular framework of this compound contributes to its unique chemical reactivity and applications in various scientific fields. The compound has a well-defined structure that enables its participation in numerous chemical processes.

The molecular formula of N-Butyl-2-(methylamino)acetamide hydrochloride is C7H17ClN2O, with a calculated molecular weight of 180.67 g/mol. This structure contains several functional groups that facilitate its interactions with various biological and chemical systems. The presence of the amide group provides hydrogen bonding capabilities, while the methylamino group offers nucleophilic properties that enable participation in diverse chemical reactions.

Table 1: Molecular Information of N-Butyl-2-(methylamino)acetamide hydrochloride

ParameterValue
CAS Number262300-46-9
Molecular FormulaC7H17ClN2O
Molecular Weight180.67 g/mol
IUPAC NameN-butyl-2-(methylamino)acetamide;hydrochloride
Standard InChIInChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6-8-2;/h8H,3-6H2,1-2H3,(H,9,10);1H
Standard InChIKeyIQXHCZNXQGZSRM-UHFFFAOYSA-N
SMILESCCCCNC(=O)CNC.Cl

Physical Properties

N-Butyl-2-(methylamino)acetamide hydrochloride appears as a white crystalline powder under standard conditions. This physical form makes it easy to handle and measure in laboratory settings, contributing to its utility in various research applications. One of the notable physical properties of this compound is its solubility profile. It demonstrates good solubility in water, which facilitates its application in aqueous reaction environments and biological systems.

The compound's water solubility is particularly advantageous for biochemical applications, as it allows for easy preparation of stock solutions for experimental use. This property, combined with its stable crystalline form, makes it suitable for long-term storage under appropriate conditions. Commercial preparations of this compound typically have a purity exceeding 95%, ensuring reliability for research purposes.

Synthesis Methods

Synthetic Routes

The synthesis of N-Butyl-2-(methylamino)acetamide hydrochloride can be achieved through several routes, though the most common approach involves a reaction between N-butylamine and N-methyl-2-chloroacetamide. This synthetic pathway is preferred due to its relatively straightforward nature and the accessibility of starting materials. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group from N-butylamine attacks the electrophilic carbon adjacent to the chlorine in N-methyl-2-chloroacetamide.

Alternative synthetic routes may involve different starting materials or reaction pathways, but the core principle remains the formation of the amide bond and the subsequent conversion to the hydrochloride salt. These variations in synthetic approach may be employed depending on specific requirements, available reagents, or desired modifications to the final product. The selection of an appropriate synthetic route often depends on factors such as desired yield, purity requirements, and laboratory constraints.

Reaction Conditions

The synthesis of N-Butyl-2-(methylamino)acetamide hydrochloride typically occurs in organic solvents such as ethanol or methanol under reflux conditions. These solvents provide an appropriate environment for the reaction to proceed efficiently while allowing for easy manipulation of reaction temperature. The reflux conditions ensure that the reaction mixture is maintained at an optimal temperature throughout the synthesis process, promoting the formation of the desired product.

The reaction is often facilitated by the presence of a base, such as sodium hydroxide, which aids in the deprotonation steps during the formation of the amide bond. Following the formation of the amide, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid. This salt formation step is crucial as it often enhances the stability and solubility properties of the final product.

In industrial settings, the synthesis may be optimized using continuous flow reactors and automated systems to improve efficiency and scalability. These advanced methodologies allow for better control of reaction parameters and can significantly enhance the yield and purity of the final product. The adoption of such technologies represents the evolution of synthetic approaches from laboratory-scale to industrial-scale production.

Applications in Scientific Research

Organic Synthesis Applications

N-Butyl-2-(methylamino)acetamide hydrochloride serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecular structures. Its functional groups provide multiple points for further chemical modifications, making it versatile in synthetic chemistry. The compound is especially useful in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutically active molecules.

The reactivity of the amide and amine functional groups in N-Butyl-2-(methylamino)acetamide hydrochloride allows for various transformations including alkylation, acylation, and condensation reactions. These reactions can lead to the development of new chemical entities with potential applications in diverse fields. The compound's role in organic synthesis extends beyond mere structural modification to include its use as a reagent in specific chemical transformations.

Biochemical Research

In biochemical research, N-Butyl-2-(methylamino)acetamide hydrochloride finds applications as a reagent in various biological studies. Its interaction with specific molecular targets such as enzymes or receptors makes it valuable for studying biological processes and mechanisms. The compound can be utilized in enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

The mechanism of action of N-Butyl-2-(methylamino)acetamide hydrochloride in biological systems primarily involves its binding to active sites on enzymes or interaction with specific receptors. These interactions can lead to changes in cellular pathways and physiological responses, depending on the specific context of its application. Understanding these mechanisms provides insights into fundamental biological processes and may lead to the development of new therapeutic approaches.

Table 2: Applications of N-Butyl-2-(methylamino)acetamide hydrochloride in Scientific Research

FieldApplicationRelevance
Organic SynthesisBuilding block for complex moleculesProvides functional groups for further modifications
Organic SynthesisSynthesis of heterocyclic compoundsForms the core structure of many bioactive molecules
BiochemistryEnzyme inhibition studiesHelps understand enzymatic mechanisms
BiochemistryReceptor binding assaysElucidates receptor-ligand interactions
Medicinal ChemistryDrug development researchPotential precursor for pharmaceutical compounds

Mechanism of Action and Biological Interactions

The mechanism of action of N-Butyl-2-(methylamino)acetamide hydrochloride in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. By binding to active sites on enzymes, this compound can inhibit their activity or alter their function, leading to changes in cellular pathways and physiological responses. The precise molecular targets depend on the context of its application, whether in biochemical assays or experimental therapeutic interventions.

The structural features of N-Butyl-2-(methylamino)acetamide hydrochloride, particularly its amide and amine functional groups, facilitate specific interactions with biological macromolecules. The amide group can participate in hydrogen bonding with amino acid residues in protein binding sites, while the methylamino group can engage in both hydrogen bonding and ionic interactions, depending on the pH of the environment. These interactions are crucial for the compound's biological activity and determine its efficacy in various biochemical applications.

Understanding the mechanism of action of N-Butyl-2-(methylamino)acetamide hydrochloride at the molecular level provides valuable insights for its application in biochemical research and potential therapeutic development. By elucidating how this compound interacts with specific biological targets, researchers can design more effective analogues or develop new applications based on its unique properties. This mechanistic understanding is fundamental to advancing its use in scientific research.

Comparison with Similar Compounds

N-Butyl-2-(methylamino)acetamide hydrochloride belongs to a family of structurally related compounds that share similar chemical features but differ in specific functional groups or substituents. One such related compound is N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride, which features a secondary butyl group instead of the primary butyl group found in N-Butyl-2-(methylamino)acetamide hydrochloride. This structural difference, though seemingly minor, can significantly impact the compound's reactivity, biological activity, and physical properties.

Another related compound is N-(tert-butyl)-2-(methylamino)acetamide, which contains a tertiary butyl group attached to the nitrogen atom instead of a primary butyl group. The presence of the tertiary butyl group introduces greater steric hindrance around the nitrogen atom, potentially affecting the compound's ability to interact with certain molecular targets or participate in specific chemical reactions. These structural variations within the same family of compounds provide a rich landscape for studying structure-activity relationships.

Table 3: Comparison of N-Butyl-2-(methylamino)acetamide hydrochloride with Related Compounds

CompoundKey Structural FeaturePotential Differences in Properties/Activity
N-Butyl-2-(methylamino)acetamide hydrochloridePrimary butyl groupReference compound
N-(sec-Butyl)-2-(methylamino)acetamide hydrochlorideSecondary butyl groupDifferent steric properties, potentially altered receptor binding
N-(tert-butyl)-2-(methylamino)acetamideTertiary butyl groupIncreased steric hindrance, potentially different solubility profile

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